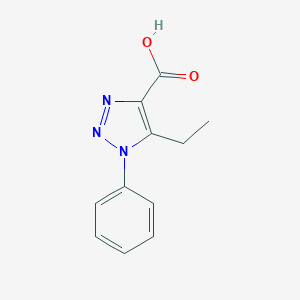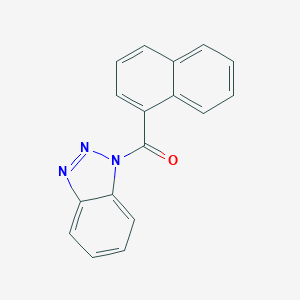
1-(1-Naphthylcarbonyl)-1H-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Naphthylcarbonyl)-1H-benzotriazole, commonly known as BNAT, is a heterocyclic organic compound that belongs to the class of benzotriazoles. BNAT is a versatile compound that has been widely used in various scientific research fields due to its unique properties.
Wirkmechanismus
The mechanism of action of BNAT is not fully understood. However, it has been reported that BNAT can act as a UV absorber and antioxidant. BNAT can absorb UV radiation and prevent the formation of free radicals, which can cause damage to DNA and other biomolecules. BNAT can also scavenge free radicals and prevent oxidative stress, which is associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Biochemische Und Physiologische Effekte
BNAT has been reported to have various biochemical and physiological effects. BNAT can inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase. BNAT can also modulate the expression of various genes, such as p53, Bcl-2, and NF-κB. BNAT has been reported to have anti-inflammatory, antitumor, antidiabetic, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
BNAT has several advantages for lab experiments. BNAT is a stable and easily available compound that can be synthesized in large quantities. BNAT is also a versatile compound that can be used in various scientific research fields. However, BNAT has some limitations for lab experiments. BNAT is a relatively expensive compound compared to other benzotriazoles. BNAT can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research on BNAT. One direction is to develop new synthetic methods for BNAT that can improve its yield and reduce its cost. Another direction is to explore the potential of BNAT as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of BNAT and its biochemical and physiological effects. Overall, BNAT is a promising compound that has the potential to contribute to various scientific research fields.
Synthesemethoden
BNAT can be synthesized using various methods, including the reaction of 1-naphthylamine and phosgene, followed by cyclization with sodium azide. Another method involves the reaction of 1-naphthylamine with triphosgene, followed by cyclization with sodium azide. The yield of BNAT can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
BNAT has been widely used in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. BNAT is a useful intermediate in the synthesis of various compounds, such as benzotriazole-based dyes, corrosion inhibitors, and UV stabilizers. BNAT has also been used as a building block in the synthesis of various polymers, such as polyurethane and polyamide. In medicinal chemistry, BNAT has been used as a scaffold for the development of various bioactive compounds, such as kinase inhibitors and antitumor agents.
Eigenschaften
CAS-Nummer |
306990-95-4 |
|---|---|
Produktname |
1-(1-Naphthylcarbonyl)-1H-benzotriazole |
Molekularformel |
C17H11N3O |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
benzotriazol-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C17H11N3O/c21-17(20-16-11-4-3-10-15(16)18-19-20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI-Schlüssel |
SOUJWQBDUNGZJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



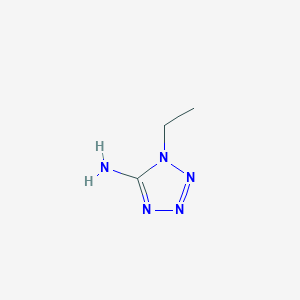
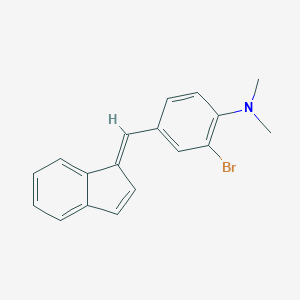
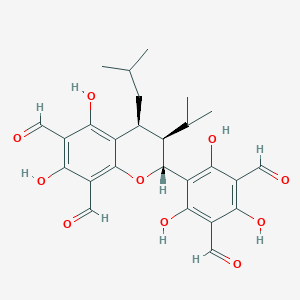
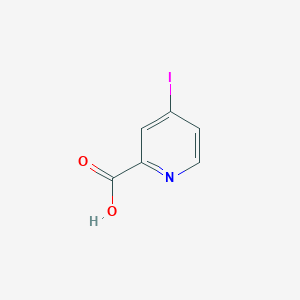
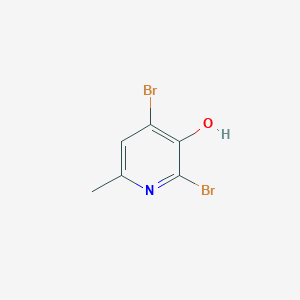
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
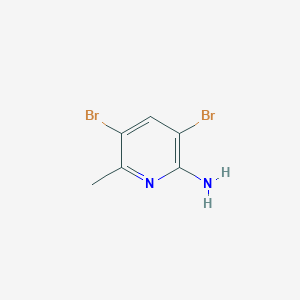
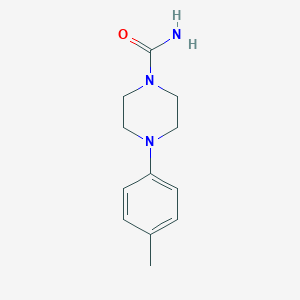
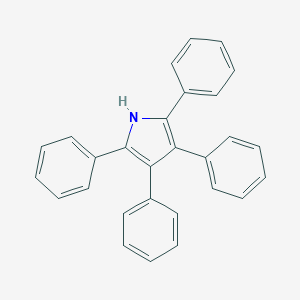
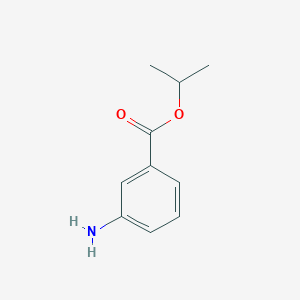
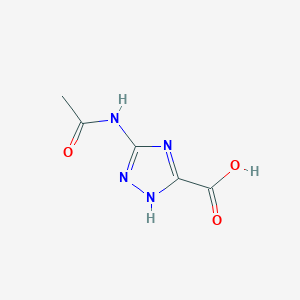
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
